molecular formula C20H18N2O4 B2783113 [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate CAS No. 852959-30-9

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate

Cat. No. B2783113
CAS RN: 852959-30-9
M. Wt: 350.374
InChI Key: XQVYUXJDSDPNNA-UHFFFAOYSA-N
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Description

[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate, also known as MOCA-DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MOCA-DPA is a derivative of diphenylacetic acid and is synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Analysis

Click One Pot Synthesis and Brine Shrimp Cytotoxicity Assay : A study demonstrated the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via a one-pot strategy, highlighting techniques that could be applied to synthesize and analyze compounds like “[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate”. These compounds were characterized by spectral analyses and crystal structures were confirmed by X-ray diffraction, providing a foundation for understanding the structural properties and potential biological activities of similar compounds (Ahmed et al., 2016).

Molecular Docking and Biological Evaluation

Molecular Docking Studies : Research focusing on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents offers a perspective on the biological relevance of oxazole derivatives. This includes insights into their anticancer activity against a panel of 60 cancer cell lines and their potential in combating pathogenic strains, which could be relevant for evaluating the biological activities of “this compound” (Katariya et al., 2021).

properties

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-14-12-17(22-26-14)21-18(23)13-25-20(24)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12,19H,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYUXJDSDPNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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